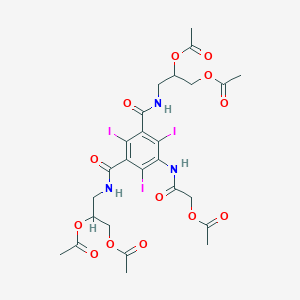
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester is a derivative of ursodeoxycholic acid, a bile acid that is naturally found in the bile of mammals. This compound is known for its potential therapeutic applications, particularly in the treatment of liver diseases and gallstones. It is characterized by the presence of acetyl groups at the 3alpha and 7beta positions and a methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester typically involves the acetylation of ursodeoxycholic acid followed by esterification. The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature for several hours. The esterification step involves the reaction of the acetylated product with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its role in the treatment of liver diseases, gallstones, and other gastrointestinal disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester involves its interaction with bile acids and their receptors. It is believed to exert its effects by modulating the composition of bile, reducing the toxicity of bile acids, and promoting the dissolution of cholesterol gallstones. The compound may also have anti-inflammatory and cytoprotective effects, which contribute to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ursodeoxycholic Acid: The parent compound, used in the treatment of liver diseases and gallstones.
Chenodeoxycholic Acid: Another bile acid with similar therapeutic applications.
Tauro-ursodeoxycholic Acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility and efficacy.
Uniqueness
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester is unique due to the presence of acetyl groups and a methyl ester, which may enhance its stability, bioavailability, and therapeutic efficacy compared to its parent compound and other similar bile acids.
Propriétés
IUPAC Name |
methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h17,20-25,27H,7-16H2,1-6H3/t17-,20+,21-,22-,23+,24+,25+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVKSAMEUAGEN-OSBYRPBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














